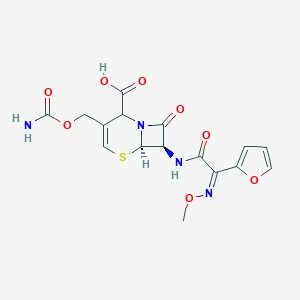

delta2-Cefuroxime

Vue d'ensemble

Description

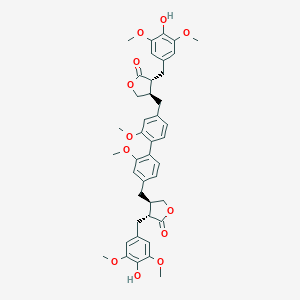

Delta2-Cefuroxime is not directly mentioned in the provided papers. However, the papers discuss various cerium oxide-based compounds and their synthesis, which may share similarities with the synthesis and properties of cefuroxime-related compounds. For instance, the synthesis of nanocrystalline cerium-ruthenium oxides with high oxygen storage capacity is described, which involves a hydrothermal method using melamine as a complexing agent . Another paper discusses the synthesis of bimetal-ionic cerium-iron-palladium oxides by a solution combustion method, which shows higher oxygen storage/release properties compared to other cerium oxide compounds . Additionally, the synthesis of a quaternary nitride-fluoride compound involving cerium is reported, which is achieved through low-temperature fluorination . Lastly, a divergent synthesis of Delta(13)-9-isofurans is presented, which includes steps such as Sharpless asymmetric epoxidation and dihydroxylation, followed by cascade cyclization .

Synthesis Analysis

The synthesis methods described in the papers involve hydrothermal and solution combustion methods, which are common in the preparation of nanocrystalline materials. The hydrothermal method is used to synthesize Ce1-xRuxO2-delta compounds, which are characterized by various techniques such as XRD, TEM, XPS, and EDX . The solution combustion method is employed to create bimetal-ionic Ce0.89Fe0.1Pd0.01O2-delta solid solutions, which exhibit enhanced oxygen storage and release properties . The synthesis of Ce2MnN3F(2-delta) through low-temperature fluorination represents another approach to creating complex materials with specific properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like XRD and neutron powder diffraction. The Ce1-xRuxO2-delta compounds crystallize in a fluorite structure with cerium in a mixed-valence state and ruthenium in a +4 oxidation state . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta is analyzed using bond valence analysis, revealing variations in M-O bond lengths and the activation of lattice oxygen . The quaternary nitride-fluoride Ce2MnN3F(2-delta) is found to have tetragonal symmetry with a staged fluorine insertion reaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionality of the compounds are diverse. The Ce1-xRuxO2-delta compounds show reversible oxygen release, which is higher than that observed for other cerium-zirconium oxides, and they demonstrate high activity toward CO, hydrocarbon oxidation, and NO reduction . The bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta facilitates the reduction of Fe3+ to Fe2+ and Ce4+ to Ce3+ at significantly lower temperatures, indicating a synergistic interaction between the metal ions . The fluorination of Ce2MnN3 results in a transition from Pauli paramagnetic to paramagnetic behavior, suggesting changes in the oxidation state of manganese .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their structure and the chemical reactions they undergo. The high oxygen storage capacity of Ce1-xRuxO2-delta and its ability to function as a three-way catalyst without platinum or palladium is a significant property . The activation of lattice oxygen in the bimetal-ionic catalyst Ce0.89Fe0.1Pd0.01O2-delta leads to lower temperatures for CO oxidation and NO reduction, which is a desirable property for catalytic applications . The magnetic susceptibility measurements of Ce2MnN3F(2-delta) indicate a change in magnetic behavior upon fluorination, which is relevant for understanding the material's magnetic properties .

Applications De Recherche Scientifique

Development and Application in Antibacterial Therapy

Cefuroxime, a second-generation cephalosporin antibiotic, has been extensively studied for its antibacterial activity. It is resistant to β-lactamase enzymes produced by many bacteria, making it effective against a wide range of Gram-positive and Gram-negative organisms. The bactericidal action of cefuroxime results from its ability to bind to and inhibit penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This mechanism disrupts the cell wall, leading to bacterial cell death. Cefuroxime's broad-spectrum activity includes efficacy against pathogens responsible for various infections, including respiratory tract infections, skin infections, and urinary tract infections, highlighting its significant role in antibacterial therapy (Leder & Carson, 1997).

Pharmacological Properties and Clinical Utility

The pharmacokinetics and clinical utility of cefuroxime have been thoroughly reviewed, providing insights into its absorption, distribution, metabolism, and excretion. The drug demonstrates high efficacy in treating infections due to its stability against β-lactamase enzymes and its ability to achieve therapeutic levels in various tissues and fluids within the body. Clinical trials and studies have confirmed cefuroxime's effectiveness in treating diverse infections, underscoring its importance in the medical field (Brogden et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,6,10-11,14H,5H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,11?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEMBSSBMKFDGU-YNZZGVKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635369 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta2-Cefuroxime | |

CAS RN |

229499-08-5 | |

| Record name | (6R,7R)-3-[(Carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)